molecular formula C11H11BrFN3 B13194794 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine

6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine

Cat. No.: B13194794
M. Wt: 284.13 g/mol
InChI Key: GAEHFOARGLMQQT-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrFN3. It is known for its unique structure, which includes bromine, fluorine, and dimethyl groups attached to a quinoline backbone. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various quinoline derivatives with different functional groups .

Scientific Research Applications

6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of bromine, fluorine, and dimethyl groups on the quinoline backbone. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

6-bromo-5-fluoro-4-N,8-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrFN3/c1-5-3-6(12)9(13)8-10(5)16-4-7(14)11(8)15-2/h3-4H,14H2,1-2H3,(H,15,16)

InChI Key

GAEHFOARGLMQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C(C(=CN=C12)N)NC)F)Br

Origin of Product

United States

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